(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of tetrahydronaphthalene, characterized by the presence of a fluorine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-fluoro-1-tetralone.
Reduction: The ketone group of 7-fluoro-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The alcohol is then converted to the amine via a reductive amination process. This involves the reaction of the alcohol with an amine source (e.g., ammonia or an amine) in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be further reduced to form saturated amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of metal hydrides.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of (S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The non-chiral version of the compound.
7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound with a chlorine atom instead of fluorine.
1,2,3,4-Tetrahydronaphthalen-1-amine: The parent compound without any halogen substitution.
Uniqueness: (S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its chiral nature and the presence of a fluorine atom, which imparts distinct physicochemical properties and biological activity compared to its analogs.
Properties
IUPAC Name |
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUYTHBAQDOFSC-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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